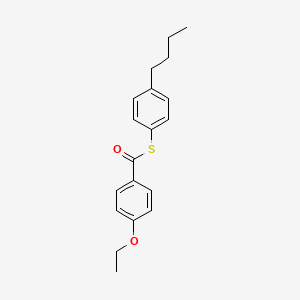
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate: is a chemical compound known for its unique structural properties and potential applications in various fields. It is an ester derivative of benzenecarbothioic acid, characterized by the presence of a butylphenyl group and an ethoxybenzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate typically involves the esterification of benzenecarbothioic acid with 4-butylphenol and 4-ethoxybenzene. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved can vary depending on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- S-(4-Methylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Propylphenyl) 4-ethoxybenzene-1-carbothioate
- S-(4-Butylphenyl) 4-methoxybenzene-1-carbothioate
Uniqueness
S-(4-Butylphenyl) 4-ethoxybenzene-1-carbothioate is unique due to the specific combination of its butylphenyl and ethoxybenzene groups. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
CAS No. |
61518-90-9 |
|---|---|
Molecular Formula |
C19H22O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
S-(4-butylphenyl) 4-ethoxybenzenecarbothioate |
InChI |
InChI=1S/C19H22O2S/c1-3-5-6-15-7-13-18(14-8-15)22-19(20)16-9-11-17(12-10-16)21-4-2/h7-14H,3-6H2,1-2H3 |
InChI Key |
YGSMWVCQOGNPNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















